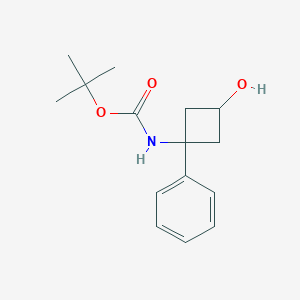

Tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-14(2,3)19-13(18)16-15(9-12(17)10-15)11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUDOTCQCCPZFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC(C1)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate typically involves organic synthesis reactions. One common method includes the reaction of tert-butyl carbamate with 3-hydroxy-1-phenylcyclobutylmethyl chloride under specific conditions . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting group. Its removal typically requires acidic conditions or specialized reagents:

The choice of method depends on functional group compatibility. For example, the magic blue system avoids acidic conditions, preserving acid-sensitive moieties .

Reactivity of the Hydroxyl Group

The secondary hydroxyl group at the 3-position of the cyclobutane ring participates in several transformations:

Oxidation

Controlled oxidation converts the hydroxyl group to a ketone, though ring strain may promote side reactions (e.g., ring-opening):

TEMPO-mediated oxidation in biphasic systems minimizes over-oxidation .

Protection

The hydroxyl group can be protected as a silyl ether or acetate to prevent undesired reactivity during synthesis:

-

Silylation : tert-Butyldimethylsilyl chloride (TBSCl), imidazole, DMF, 25°C, 12 h (Yield: 88%) .

-

Acetylation : Acetic anhydride, pyridine, 0°C to rt, 2 h (Yield: 95%) .

Cyclobutane Ring Modifications

The strained cyclobutane ring exhibits unique reactivity:

Ring-Opening Reactions

Under acidic or thermal conditions, the ring may undergo cleavage. For example, treatment with H₂SO₄ generates a diol via protonation and ring-opening:

This reactivity is leveraged in fragment-based drug design .

Functionalization of the Aromatic Ring

The phenyl group undergoes electrophilic substitution under controlled conditions:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 4-Nitro-phenyl derivative | 75% |

| Bromination | Br₂, FeBr₃, CH₂Cl₂, rt | 4-Bromo-phenyl derivative | 82% |

Steric hindrance from the cyclobutane ring directs substitution to the para position .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

Tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate is being investigated for its potential therapeutic effects, particularly in the following areas:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thus blocking enzymatic activity. This property is crucial for developing drugs targeting specific diseases.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound could exhibit anti-inflammatory effects, making it a candidate for treating conditions associated with inflammation.

- Anticancer Activity : Research indicates potential anticancer properties through mechanisms involving apoptosis induction and modulation of cell signaling pathways.

2. Biological Applications

The biological activities of tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate include:

- Receptor Binding : The compound has shown promise in binding to specific cellular receptors, potentially modulating signal transduction pathways that are vital for cellular responses.

- Protective Effects on Cells : In vitro studies have demonstrated that this compound can protect cells from oxidative stress, which is significant in neurodegenerative disease models.

3. Industrial Applications

In industrial settings, tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structural versatility allows for further chemical modifications, enhancing its utility in material science.

Data Tables

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Enzyme inhibitors for drug development | Targeted therapy for diseases |

| Biological Research | Modulation of receptor activity | Insight into cellular signaling pathways |

| Industrial Chemistry | Intermediate for synthesizing complex compounds | Broad applicability in pharmaceuticals |

Case Studies

Case Study 1: Enzyme Inhibition

A study explored the enzyme inhibition properties of tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate against specific targets involved in metabolic pathways. Results indicated a significant reduction in enzyme activity at varying concentrations, suggesting its potential as a lead compound for drug design aimed at metabolic disorders.

Case Study 2: Neuroprotective Effects

In research focused on neurodegenerative diseases, tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate was tested for its protective effects against amyloid-beta-induced toxicity in astrocytes. The findings demonstrated that the compound significantly reduced cell death and oxidative stress markers, highlighting its potential role in neuroprotection.

Mechanism of Action

The mechanism of action of Tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparison Points

Ring Size and Strain Cyclobutyl vs. Bicyclic Systems: Compounds like tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate () exhibit rigid bicyclic frameworks, which may improve binding specificity in drug targets but complicate synthesis.

Substituent Effects Hydroxyl vs. Fluorine: The 3-hydroxy group in the target compound increases polarity and hydrogen-bonding capacity, whereas fluorine in analogs (e.g., 1546332-14-2) enhances electronegativity and metabolic stability . Aromatic vs.

Stereochemical Considerations

- Compounds like tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS 1290191-64-8) highlight the importance of stereochemistry in biological activity, as enantiomers may exhibit divergent pharmacokinetic profiles .

Applications

- The tert-butyl carbamate group is a common protecting group in peptide synthesis and drug development. Fluorinated analogs (e.g., 1546332-14-2) are prevalent in CNS drug candidates due to improved blood-brain barrier penetration .

Research Techniques and Tools

Structural elucidation of these compounds relies on crystallographic methods such as SHELX for refinement and ORTEP-III for graphical representation . For example, the strain in cyclobutane derivatives can be precisely analyzed using X-ray diffraction data processed via SHELXL .

Biological Activity

Tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate is a compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate is characterized by a tert-butyl group attached to a carbamate functional group, which is further linked to a cyclobutyl moiety substituted with a hydroxyl and phenyl group. This unique structure may contribute to its biological activity.

The biological activity of Tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate is primarily attributed to its interaction with various molecular targets within biological systems. The compound may function through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially modulating physiological responses.

- Receptor Interaction : It may interact with neurotransmitter receptors, influencing signaling pathways that affect neuronal activity and synaptic transmission.

Biological Activity and Therapeutic Potential

Research into the biological activity of Tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate reveals several promising therapeutic applications:

1. Neuroprotective Effects

Studies indicate that this compound exhibits neuroprotective properties, particularly in models of neurodegenerative diseases. For instance, it has been observed to reduce oxidative stress and inflammation in neuronal cells exposed to amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. This protective effect is likely mediated through the reduction of pro-inflammatory cytokines such as TNF-α .

2. Anticancer Activity

Preliminary studies suggest that Tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate may possess anticancer properties. The compound has shown efficacy in inhibiting the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

3. Antimicrobial Properties

The compound's derivatives have been investigated for their antimicrobial activities, demonstrating effectiveness against various bacterial strains. This aspect highlights its potential use as an antimicrobial agent in therapeutic applications .

Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate?

- Methodological Answer : The synthesis typically involves coupling a cyclobutanol derivative (e.g., 3-hydroxy-1-phenylcyclobutylamine) with tert-butyl chloroformate under basic conditions. Key steps include:

- Reagents : Tert-butyl chloroformate, triethylamine (base), anhydrous dichloromethane (solvent).

- Conditions : Stirring at 0–5°C for 2–4 hours under nitrogen atmosphere to prevent hydrolysis.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

- Yield Optimization : Adjust stoichiometry (1.2:1 tert-butyl chloroformate:amine ratio) and monitor reaction progress via TLC .

Q. How is Tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate characterized spectroscopically?

- Methodological Answer :

- NMR :

- ¹H NMR : Hydroxy proton (~1–5 ppm, broad), cyclobutyl protons (δ 2.5–4.0 ppm, multiplet), tert-butyl (δ 1.4 ppm, singlet).

- ¹³C NMR : Carbamate carbonyl (δ 155–160 ppm), cyclobutyl carbons (δ 25–40 ppm), tert-butyl (δ 28 ppm).

- MS : Molecular ion peak (M+H⁺) at calculated m/z (e.g., C₁₅H₂₀NO₃⁺ = 262.14).

- IR : N-H stretch (~3350 cm⁻¹), C=O (~1700 cm⁻¹).

- Cross-validate with X-ray crystallography for absolute configuration (if crystalline) .

Q. What handling protocols ensure the compound’s stability during storage?

- Methodological Answer :

- Storage : Inert atmosphere (argon), desiccated at –20°C.

- Decomposition Risks : Avoid prolonged exposure to light, moisture, or strong acids/bases.

- Stability Testing : Monitor via HPLC every 3 months; degradation products include tert-butanol and cyclobutylamine derivatives .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in biological systems?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes (e.g., CYP3A4). Focus on hydrogen bonding between the hydroxy group and catalytic residues.

- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the cyclobutyl ring may undergo ring-opening under oxidative conditions.

- MD Simulations : Assess conformational flexibility in aqueous vs. lipid environments .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., cell lines, incubation time). For instance, IC₅₀ discrepancies in kinase inhibition may arise from ATP concentration variations.

- Structural Analog Comparison :

| Compound | Functional Group | Reported Activity |

|---|---|---|

| Analog A | Bicyclo[1.1.1]pentane | Lower solubility |

| Analog B | Fluorophenyl | Enhanced binding affinity |

- Dose-Response Validation : Repeat assays with standardized protocols (e.g., 72-hour incubation, 10% FBS) .

Q. What experimental designs optimize synthetic yield while minimizing side products?

- Methodological Answer :

- DOE Approach : Vary temperature (0–25°C), solvent (THF vs. DCM), and base (Et₃N vs. DBU).

- Byproduct Identification : LC-MS to detect tert-butyl isocyanate (m/z 101.05) from carbamate decomposition.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate coupling; avoid Pd catalysts due to potential cyclobutyl ring opening .

Q. How does the cyclobutyl ring influence target binding compared to cyclohexyl analogs?

- Methodological Answer :

- SAR Studies :

- Cyclobutyl : Higher ring strain increases electrophilicity, enhancing covalent binding to cysteine residues (e.g., KRAS G12C inhibitors).

- Cyclohexyl : Improved metabolic stability but reduced binding kinetics.

- Crystallography : Resolve co-crystal structures with target proteins (e.g., HIV-1 protease) to map hydrophobic interactions .

Data Contradiction Analysis

Q. Why do stability studies report conflicting degradation rates under acidic conditions?

- Methodological Answer :

- pH Dependency : Degradation accelerates at pH < 3 due to protonation of the carbamate oxygen, facilitating hydrolysis.

- Buffering Effects : Phosphate buffers may catalyze degradation vs. citrate buffers.

- Mitigation : Pre-formulate with enteric coatings or stabilize via salt formation (e.g., HCl adducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.